2-Bromo-1-octene

Overview

Description

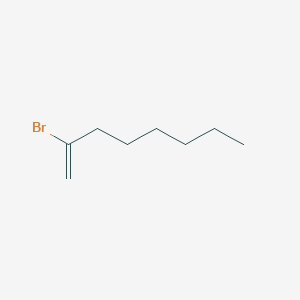

2-Bromo-1-octene (CAS 13249-60-0) is an aliphatic bromoalkene with the molecular formula C₈H₁₅Br and a molecular weight of 191.112 g/mol . Its structure features a terminal double bond and a bromine substituent at the second carbon. Key physical properties include a density of 1.133 g/cm³ and a boiling point of 183.9°C at 760 mmHg . This compound is significant in organic synthesis due to its reactivity in elimination and alkylation reactions, particularly in contexts requiring acid stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-octene can be synthesized through the bromination of 1-octene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the allylic position of the octene chain .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Electrophilic Addition Reactions

The alkene group in 2-bromo-1-octene undergoes electrophilic addition, though the presence of bromine influences regioselectivity and reactivity.

Bromine Addition

-

Mechanism : The double bond reacts with bromine via a cyclic bromonium ion intermediate, leading to dibromination.

-

Outcome : Forms 1,2-dibromo-2-octene as the major product. This reaction is rapid, with visible decolorization of Br₂ .

-

Comparison : Unlike alkanes (e.g., octane), alkenes like this compound react readily with halogens .

Oxidation Reactions

The alkene’s electron-rich π-bond makes it susceptible to oxidation.

Permanganate Oxidation

-

Mechanism : The double bond is cleaved to form a vicinal diol, with MnO₂ as a brown precipitate .

-

Product : Generates 2-bromo-1,2-octanediol. The bromine substituent remains intact during oxidation .

Elimination Reactions

The allylic bromine facilitates dehydrohalogenation to form conjugated dienes.

Base-Induced Elimination

-

Conditions : Strong base (e.g., KOtBu) in polar aprotic solvents .

-

Mechanism : E2 elimination removes HBr, forming 1,3-octadiene as the major product (Zaitsev rule) .

-

Regioselectivity : Favors formation of the more stable conjugated diene over isolated alkenes .

Radical Reactions

Allylic bromides participate in radical chain reactions due to weak C–Br bonds.

HBr Addition via Radical Pathway

-

Mechanism :

-

Outcome : Produces 1,2-dibromooctane as a minor product alongside elimination byproducts .

Substitution Reactions

The allylic bromine allows for nucleophilic substitution, though steric hindrance limits reactivity.

SN2 Substitution

-

Conditions : Strong nucleophiles (e.g., NaOH) in polar solvents.

-

Challenges : Bulky substituents near the bromine hinder backside attack, favoring elimination over substitution .

Comparative Reaction Data Table

Mechanistic Insights

-

Electrophilic Additions : Bromine’s electron-withdrawing effect deactivates the alkene slightly, slowing addition compared to unsubstituted alkenes .

-

Elimination vs. Substitution : Steric hindrance around the allylic bromine favors elimination pathways under basic conditions .

-

Radical Stability : Allylic radicals formed during HBr addition are stabilized by resonance, directing anti-Markovnikov selectivity .

Scientific Research Applications

Applications in Organic Synthesis

-

Synthesis of Functionalized Compounds

- 2-Bromo-1-octene serves as a key precursor for the synthesis of various functionalized organic compounds. Its reactivity allows for transformations such as nucleophilic substitutions and coupling reactions.

- Example : It can be used to synthesize alcohols, amines, and other derivatives through reactions with nucleophiles.

-

Polymer Chemistry

- The compound is utilized in the preparation of polymerizable ligands, which are essential for creating advanced materials such as quantum dot-labeled polymer beads.

- Case Study : Research indicates that this compound can be polymerized to form copolymers with enhanced properties for applications in nanotechnology and photonics .

-

Hydrosilylation Reactions

- This compound is involved in hydrosilylation reactions, where it reacts with silanes to form siloxanes, which are critical for producing silicone materials.

- Research Findings : A study demonstrated the effectiveness of using this compound in hydrosilylation with trichlorosilane, resulting in high yields of desired siloxane products .

Applications in Medicinal Chemistry

-

Antitumor Activity

- Derivatives of this compound have been investigated for their antitumor properties. Research has shown that certain derivatives exhibit significant activity against various cancer cell lines.

- Clinical Insights : Compounds derived from this compound have been tested in vivo for their efficacy against leukemia, demonstrating potential as therapeutic agents .

- Antifungal Properties

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of functionalized compounds | Effective precursor for alcohols and amines |

| Polymer Chemistry | Polymerizable ligands | Used in quantum dot-labeled polymer beads |

| Hydrosilylation | Formation of siloxanes | High yields observed with trichlorosilane |

| Medicinal Chemistry | Antitumor agents | Significant activity against leukemia |

| Antifungal agents | Effective against Candida albicans |

Mechanism of Action

The mechanism of action of 2-Bromo-1-octene in chemical reactions typically involves the formation of a bromonium ion intermediate during electrophilic addition reactions. This intermediate is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. In radical reactions, the compound forms allylic radicals that participate in chain propagation steps .

Comparison with Similar Compounds

Structural Isomers: 1-Bromooct-1-ene

1-Bromooct-1-ene (CAS 1119-88-6) shares the same molecular formula (C₈H₁₅Br ) and molecular weight as 2-Bromo-1-octene but differs in bromine placement (terminal vs. internal). Key differences include:

- Reactivity : The terminal bromine in 1-bromooct-1-ene may enhance susceptibility to elimination reactions, whereas this compound’s internal bromine stabilizes the molecule under acidic conditions .

- Synthetic Utility : this compound is preferred in acid-catalyzed rearrangements due to its resistance to trifluoroacetic acid (TFA), unlike its isomer .

Shorter-Chain Bromoalkenes: 2-Bromo-1-butene

2-Bromo-1-butene (CAS 23074-36-4, C₄H₇Br , MW 135.01 g/mol) has a shorter carbon chain, leading to distinct properties:

- Boiling Point : Lower boiling point (~80–90°C) compared to this compound .

- Applications: Widely used in elimination reactions to synthesize alkenes and study reaction mechanisms . The longer chain of this compound offers higher hydrophobicity, influencing solubility in non-polar solvents.

Multi-Halogenated Compounds: 2-Bromo-1-chloropropane

2-Bromo-1-chloropropane (CAS 3017-95-6, C₃H₆BrCl , MW 157.44 g/mol) contains both bromine and chlorine:

- Reactivity : The presence of two halogens facilitates nucleophilic substitution (e.g., SN2 reactions), whereas this compound primarily undergoes allylic bromination or elimination .

- Hazards: Limited toxicological data exist for 2-Bromo-1-chloropropane, requiring cautious handling .

Aromatic Bromo Compounds: 2-Bromo-1-chloro-4-iodobenzene

This aromatic compound (C₆H₃BrClI , MW 297.35 g/mol) differs fundamentally from aliphatic this compound:

- Reactivity : Participates in electrophilic aromatic substitution and Suzuki couplings, contrasting with this compound’s alkene-based reactivity .

- Applications : Used in synthesizing pharmaceuticals and agrochemicals, whereas this compound is employed in polymer and fine chemical synthesis .

Data Table: Comparative Properties of Selected Bromoalkenes

Key Research Findings

- Acid Stability : this compound remains intact under harsh acidic conditions (e.g., TFA/CH₂Cl₂/H₂O at 40°C for 48–68 h), unlike 2-methyl-1-octene, which rapidly degrades . This property is critical for synthesizing acid-sensitive intermediates.

- Synthetic Versatility : The compound’s internal bromine and terminal double bond enable regioselective reactions, such as allylic aminations or polymerizations .

- Isomer-Specific Behavior : Structural isomerism (e.g., 1-bromooct-1-ene vs. This compound) dramatically alters reactivity, emphasizing the importance of substituent positioning in synthesis .

Biological Activity

2-Bromo-1-octene (C8H15Br) is an organobromine compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its significance in medicinal chemistry.

This compound is a brominated alkene resulting from the bromination of 1-octene. Its structure features a bromine atom attached to the second carbon of an octene chain, which influences its reactivity and biological interactions. The compound can be synthesized through allylic bromination techniques, typically using N-bromosuccinimide (NBS) as a brominating agent, yielding a mixture of products including 3-bromo-1-octene and 1-bromo-2-octene .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study investigating various organobromine compounds found that certain derivatives, including this compound, showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

This antimicrobial activity is attributed to the electrophilic nature of the bromine atom, which can interact with cellular components, leading to disruption of microbial cell membranes.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human lung cancer cells (A549) and breast cancer cells (MCF-7). The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 25 | ROS generation and apoptosis |

| MCF-7 | 30 | Oxidative stress-induced cell death |

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, this compound has shown potential anti-inflammatory effects. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for this compound in managing inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study focused on the anticancer properties of various brominated compounds, including this compound. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several halogenated compounds against foodborne pathogens. The findings revealed that this compound effectively inhibited the growth of Listeria monocytogenes and Salmonella enterica, highlighting its potential as a food preservative or disinfectant agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-1-octene, and how do reaction conditions influence yield and purity?

- Methodology : this compound (CAS RN 13249-60-0; C₈H₁₅Br, MW 191.11 g/mol) is typically synthesized via bromination of 1-octene using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions or HBr in the presence of peroxides. Optimizing solvent polarity (e.g., CCl₄ vs. THF) and temperature (0–25°C) is critical to minimize side reactions (e.g., dibromination). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅Br | |

| Molecular Weight | 191.11 g/mol | Calculated |

| Common Impurities | 1,2-dibromooctane | Extrapolated |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic vinyl proton signals at δ 5.6–6.0 ppm (doublet for terminal alkene) and allylic protons at δ 2.0–2.5 ppm. ¹³C NMR confirms the brominated carbon at δ 30–40 ppm .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 191 [M⁺], 110 [C₆H₁₀Br⁺]) verify identity and purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Methodology : In Suzuki-Miyaura couplings, the bromine atom at the terminal position acts as a better leaving group due to lower steric hindrance compared to internal positions. Density Functional Theory (DFT) studies can model transition states to predict reactivity. Experimental validation involves comparing coupling efficiencies with aryl boronic acids (e.g., 2-fluorophenylboronic acid) under Pd catalysis .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodology : Accelerated stability studies under varying conditions (e.g., 0–6°C in inert atmosphere vs. ambient temperature) monitored via GC-MS and IR spectroscopy. Polar solvents like DMSO increase decomposition rates due to nucleophilic attack, while non-polar solvents (hexane) enhance stability .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Methodology : Systematic meta-analysis of literature data (e.g., PubChem, ECHA) to identify variables like catalyst loading, solvent purity, or moisture content. Replicate experiments under controlled conditions (e.g., anhydrous vs. wet solvents) and apply statistical tools (ANOVA) to isolate critical factors .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can this be standardized?

Q. What role does this compound play in synthesizing fluorinated organic compounds?

- Methodology : As a precursor for Heck reactions with fluorinated alkenes (e.g., 4-bromo-1-chloro-2-fluorobenzene), it enables access to fluorinated surfactants. Optimize Pd-catalyzed conditions (e.g., Pd(OAc)₂, PPh₃) and monitor regioselectivity via HPLC .

Q. Tables for Key Properties and Reactions

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~180–185°C (extrapolated) | |

| Density | 1.2–1.3 g/cm³ | Extrapolated |

| Solubility | Insoluble in H₂O |

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| NBS/Radical Initiation | 75–85 | >95 | CCl₄, 0°C, 12 h |

| HBr/Peroxide | 60–70 | 90–95 | THF, 25°C, 6 h |

Properties

IUPAC Name |

2-bromooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKXPBFMZLDRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495941 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13249-60-0 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.